molecular formula C8H17NO B1531939 2-(2-Methyloxan-4-yl)ethan-1-amine CAS No. 1343285-63-1

2-(2-Methyloxan-4-yl)ethan-1-amine

Cat. No. B1531939
CAS RN: 1343285-63-1
M. Wt: 143.23 g/mol
InChI Key: XXBCFFVCEMIJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyloxan-4-yl)ethan-1-amine (MEMA) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C4H9NO2 and a molar mass of 103.12 g/mol. MEMA is a common reagent in organic synthesis and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Green Extraction Solvents

2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for the extraction of natural products and food ingredients, showcasing an environmentally friendly alternative to petroleum-based solvents like hexane. Its properties, including solvent power, extraction efficiency, and a detailed toxicological profile, make it an attractive option for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).

Synthetic Chemistry

Reductive Amination

This process, involving the reaction of an aldehyde or a ketone with ammonia or an amine in the presence of a reducing agent, is fundamental in amine synthesis. It has been extensively studied for its ability to produce primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Environmental Chemistry

Ferrate(VI) and Ferrate(V) Oxidation

These compounds are involved in the oxidation of organic compounds, offering insights into the kinetics and mechanisms of reactions with a range of organosulfur compounds, amines, phenols, etc. The study of these reactions is critical for understanding environmental detoxification processes (Sharma, 2013).

Material Science

Amine-Functionalized Metal–Organic Frameworks (MOFs)

These structures have seen increasing interest due to their potential in CO2 capture, catalysis, and membrane-based separations. The strong interaction between CO2 and basic amino functionalities highlights the importance of amino-functionalization in enhancing the properties of MOFs for specific applications (Lin, Kong, & Chen, 2016).

Analytical Chemistry

Detection of Biogenic Amine-Producing Bacteria in Foods

Molecular methods for the rapid and early detection of bacteria capable of producing biogenic amines in food products are crucial for estimating the risk of biogenic amine content and preventing accumulation, thereby ensuring food safety (Landete et al., 2007).

properties

IUPAC Name

2-(2-methyloxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-6-8(2-4-9)3-5-10-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBCFFVCEMIJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyloxan-4-yl)ethan-1-amine
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.